

Orthobutyric acid triethyl ester safety data sheet

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Triethyl Orthobutyrate*

Cat. No.: *B1297167*

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **Triethyl Orthobutyrate** (Orthobutyric Acid Triethyl Ester)

Introduction

Triethyl orthobutyrate, also known by synonyms such as 1,1,1-Triethoxybutane and Orthobutyric acid triethyl ester, is a versatile organic compound frequently utilized by researchers and scientists in various synthetic applications.^{[1][2]} Its role as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its use as a solvent, makes it a valuable tool in both academic and industrial laboratories.^{[1][3]} While it is noted for its utility, a comprehensive understanding of its safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

This guide, written from the perspective of a Senior Application Scientist, provides an in-depth examination of the safety data associated with **Triethyl orthobutyrate**. It moves beyond a simple recitation of safety data sheet (SDS) sections to offer a narrative grounded in practical laboratory experience. The focus is on the causality behind safety protocols, empowering researchers to not only follow procedures but to understand the fundamental risks and how to mitigate them effectively.

Section 1: Compound Identification and Physicochemical Profile

Precise identification and knowledge of a compound's physical properties are the foundation of safe handling. **Triethyl orthobutyrate** is a colorless liquid, often with a characteristic fruity

odor.[\[1\]](#)[\[3\]](#) Its identity is unequivocally established by its CAS (Chemical Abstracts Service) number, 24964-76-9.[\[1\]](#)[\[2\]](#)[\[4\]](#)

The causality behind many of the required safety protocols is directly linked to its physicochemical properties. For instance, its relatively low flash point indicates that it can form an ignitable mixture with air at moderately elevated temperatures, mandating strict controls on ignition sources. Its sensitivity to moisture is another critical factor, as hydrolysis can alter the compound's properties and potentially lead to pressure buildup in sealed containers.

Table 1: Physicochemical Data for **Triethyl Orthobutyrate**

Property	Value	Source(s)
CAS Number	24964-76-9	[1] [2] [4]
Molecular Formula	C ₁₀ H ₂₂ O ₃	[1] [2]
Molecular Weight	190.28 g/mol	[1] [2]
Appearance	Colorless liquid	[1] [3] [4]
Boiling Point	63 °C @ 10 mmHg	[1]
Density	~0.88 g/mL at 25 °C	[1] [4]
Flash Point	50 - 58 °C (closed cup)	[5]
Refractive Index	~1.41	[1] [4]
Key Sensitivities	Moisture Sensitive	[4] [5]

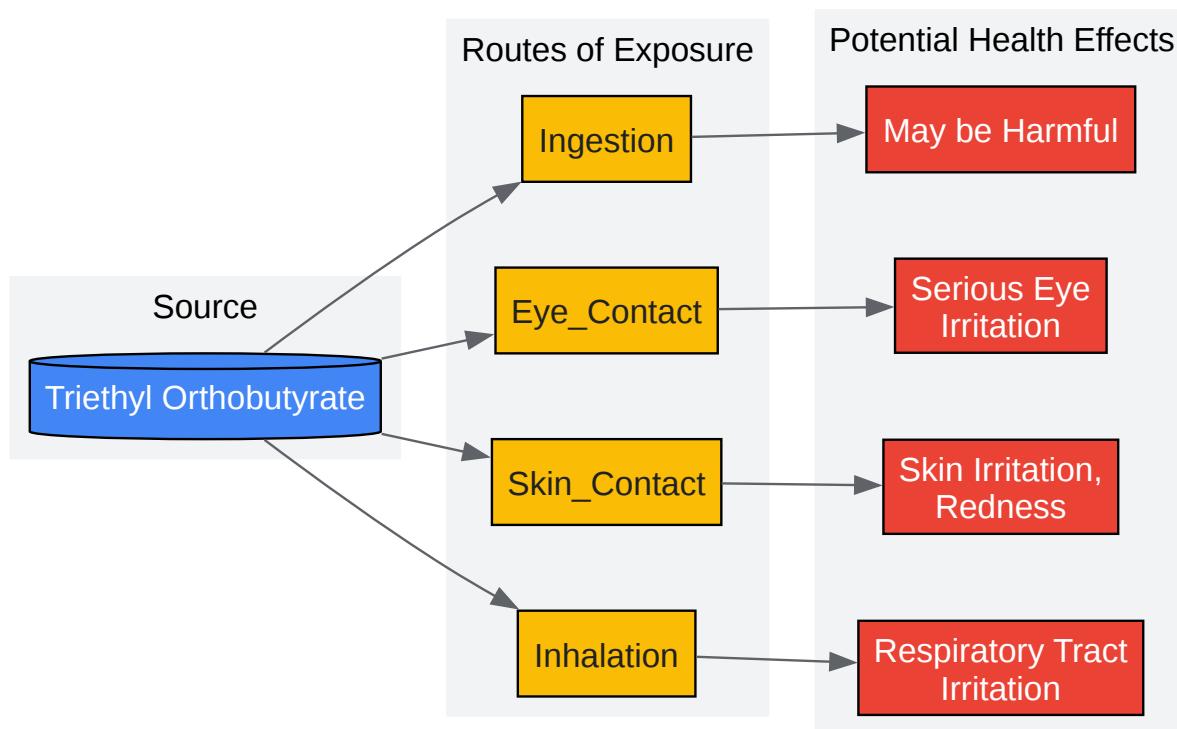
Section 2: Hazard Analysis and Risk Assessment

A thorough risk assessment requires understanding not just the hazards themselves, but also the routes through which exposure can occur and the potential consequences.

GHS Classification and Key Hazards

According to the Globally Harmonized System (GHS), **Triethyl orthobutyrate** is classified with the following primary hazards:

- Flammable Liquid (Category 3)[6]
- Skin Irritation (Category 2)[6]
- Serious Eye Irritation (Category 2A)[6]
- Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[6]


The signal word associated with these classifications is "Warning".[6] The flammability is a direct result of its organic ester structure and volatility. The irritation potential is a common characteristic of many organic solvents and esters which can defat the skin and irritate mucous membranes.

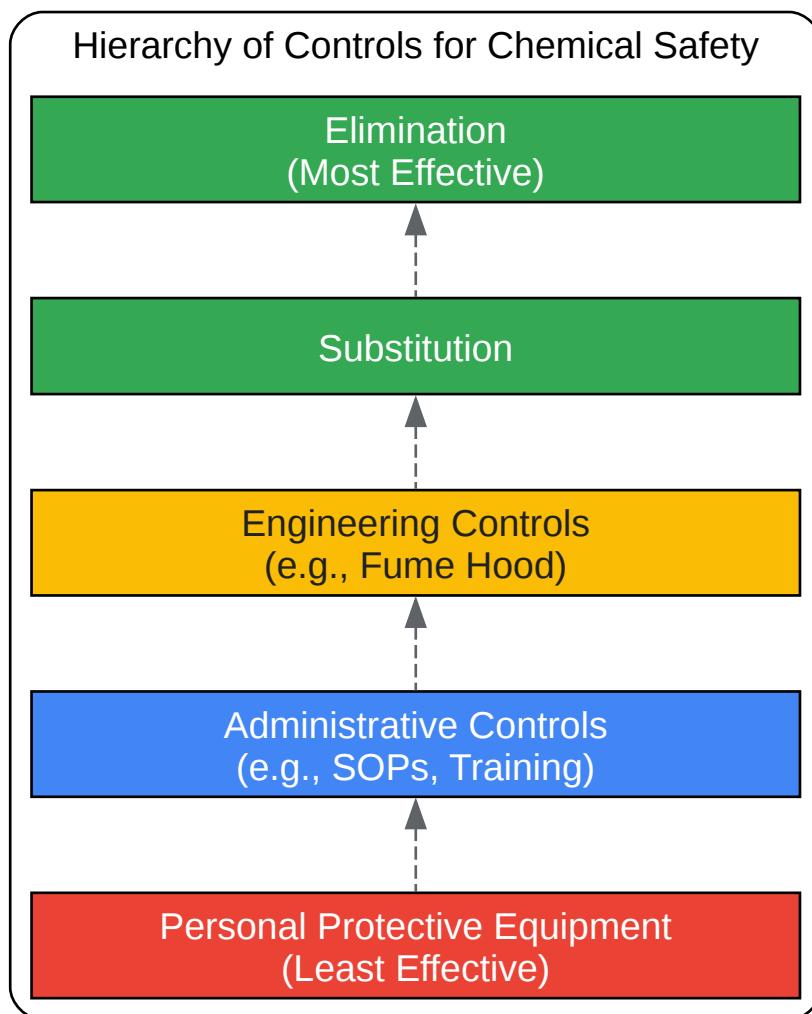
Toxicological Profile: The Knowns and Unknowns

A critical aspect of working with many research chemicals is acknowledging the gaps in toxicological data. While the acute hazards of skin, eye, and respiratory irritation are established, the comprehensive toxicological properties of **Triethyl orthobutyrate** have not been thoroughly investigated.[5] There is a lack of data regarding chronic exposure, carcinogenicity, mutagenicity, or reproductive toxicity.[5][7] This absence of data is not an indication of safety; rather, it mandates a more cautious approach, treating the substance with a higher degree of respect and ensuring that exposure is minimized at all times.

Primary Routes of Exposure and Health Effects

Understanding the pathways through which a chemical can cause harm is essential for selecting the appropriate controls. The primary risks associated with **Triethyl orthobutyrate** are direct contact and inhalation.

[Click to download full resolution via product page](#)


Figure 1. Primary routes of exposure and associated health effects for **Triethyl Orthobutyrate**.

Section 3: Proactive Safety Protocols: Engineering and Administrative Controls

The most effective safety strategies focus on proactively preventing exposure. This is achieved through a multi-layered approach known as the hierarchy of controls.

The Hierarchy of Controls

For a typical laboratory setting, elimination or substitution may not be feasible. Therefore, the focus shifts to robust engineering controls, followed by administrative procedures and, finally, personal protective equipment (PPE).

[Click to download full resolution via product page](#)

Figure 2. The hierarchy of controls, prioritizing engineering and administrative solutions over PPE.

Engineering Controls for Safe Handling

The causality for requiring specific engineering controls is directly tied to the hazards of flammability and inhalation.

- Ventilation: All manipulations of **Triethyl orthobutyrate** that could generate aerosols or vapors must be performed in a certified chemical fume hood or with adequate local exhaust ventilation.[8][9][10][11] This is a non-negotiable control to mitigate the risk of respiratory tract irritation.[5][6][12]

- Ignition Source Control: Due to its classification as a flammable liquid, all sources of ignition must be eliminated from the handling area.[11][12][13] This includes using explosion-proof electrical equipment (stirrers, heating mantles) and ensuring proper grounding and bonding of containers during transfer to prevent the buildup of static electricity, which can provide an ignition spark.[8][9][11][12][13][14]

Standard Operating Procedure (SOP) for Handling

- Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter and ignition sources. Confirm the location of the nearest safety shower and eyewash station.
- PPE: Don all required PPE as detailed in Section 4.
- Weighing/Measuring: For transfers, conduct the operation within the fume hood. Ground metal containers before transferring the liquid. Use only non-sparking tools.[9]
- Reaction Setup: If used in a reaction, the apparatus should be assembled within the fume hood. Ensure joints are properly sealed. If heating is required, use a heating mantle or oil bath connected to a controller located outside the fume hood.
- Post-Handling: Tightly close the primary container.[5][9][10][12][14][15] Decontaminate any surfaces that may have been exposed.
- Waste: All waste materials (contaminated tips, wipes, etc.) must be placed in a designated, labeled hazardous waste container.

Section 4: Personal Protective Equipment (PPE) – The Last Line of Defense

While engineering controls are designed to minimize exposure, PPE is essential to protect against accidental contact.

Selecting the Right PPE

The selection of PPE is dictated by the specific hazards of skin and eye irritation.

Table 2: Recommended Personal Protective Equipment

Protection Type	Specification	Rationale and Best Practices
Hand Protection	Nitrile or other chemically-resistant gloves.	Inspect gloves for any defects before use. Use proper removal technique to avoid contaminating skin. Dispose of contaminated gloves immediately.[15]
Eye Protection	Safety glasses with side shields or chemical splash goggles.	Goggles are required when there is a significant splash hazard. A face shield may be necessary for large-volume transfers.[10][15][16]
Skin/Body Protection	Flame-retardant lab coat.	Provides a barrier against splashes and is a critical control due to the compound's flammability.[7][15]
Respiratory	NIOSH-approved respirator (if needed).	Required only if engineering controls fail or are not available (e.g., during a large spill response).[9][14][15]

Protocol for PPE Doffing

The order of PPE removal is critical to prevent self-contamination.

- Gloves: Remove gloves first, turning them inside out during removal.
- Lab Coat: Remove the lab coat, folding the contaminated exterior inward.
- Eye Protection: Remove eye protection last.

- Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[10][15]

Section 5: Emergency Response Procedures

Preparedness is key to mitigating the impact of an emergency.

First Aid Measures

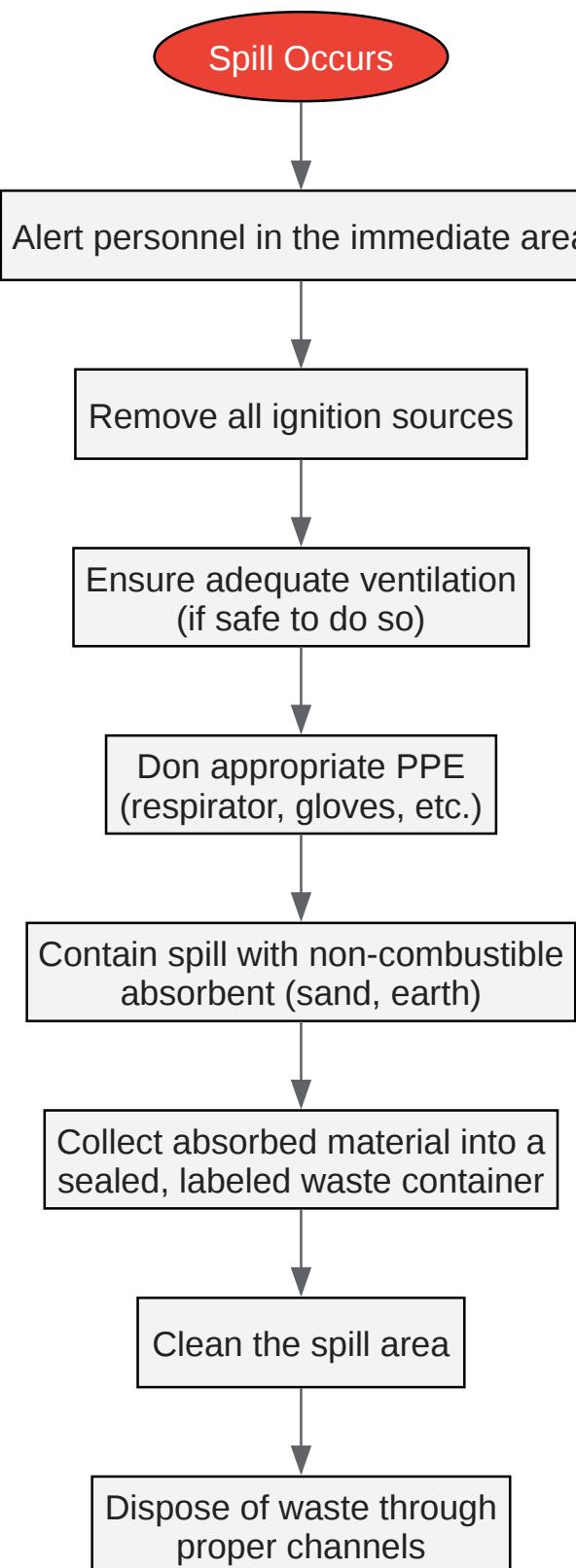

Immediate and correct first aid can significantly reduce the severity of an injury.

Table 3: First Aid Response Protocol

Exposure Route	Action
Inhalation	Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[9][11]
Skin Contact	Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[8]
Eye Contact	Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [8][11]
Ingestion	Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11][15]

Accidental Release Protocol

A calm and systematic approach is essential when responding to a spill.

[Click to download full resolution via product page](#)

Figure 3. Step-by-step workflow for responding to an accidental release of **Triethyl Orthobutyrate**.

Fire Emergency Protocol

- Small Fires: For a very small, contained fire (e.g., in a beaker), it may be appropriate to extinguish it using a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[9][14][15]
- Large Fires: If the fire is large or spreading, do not attempt to fight it.
- Evacuation: Immediately activate the fire alarm and evacuate the area, closing doors behind you.
- First Responders: Inform emergency responders of the identity and location of the chemical involved. Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[9][14][15]

Section 6: Storage and Disposal

Proper storage and disposal are final, critical steps in the chemical's lifecycle.

Long-Term Storage

The goal of proper storage is to maintain the chemical's integrity and prevent accidents.

- Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5][9][10][12][14][15]
- Container: Keep the container tightly closed to prevent moisture contamination and the escape of flammable vapors.[5][9][10][12][14][15] Containers that have been opened must be carefully resealed and kept upright.[5]
- Incompatibilities: Segregate from strong oxidizing agents and strong acids.[5]

Waste Management and Disposal

All waste containing **Triethyl orthobutyrate** must be treated as hazardous waste.

- Collection: Use a dedicated, clearly labeled, and sealed container for liquid and solid waste.
- Disposal: Do not dispose of down the drain.[\[5\]](#)[\[8\]](#)[\[10\]](#)[\[14\]](#)[\[15\]](#) Arrange for disposal through a licensed professional waste disposal company, adhering to all local, state, and federal regulations.[\[5\]](#)[\[10\]](#) Contaminated packaging must be disposed of in the same manner as the unused product.[\[5\]](#)

Conclusion

Triethyl orthobutyrate is a valuable reagent for the synthetic chemist, but its safe use hinges on a proactive and informed approach to risk management. By understanding the causality behind its hazards—its flammability, its irritant properties, and its sensitivity to moisture—researchers can implement robust engineering controls and standard operating procedures. This guide emphasizes that safety is not merely a checklist but a mindset, grounded in a thorough understanding of the materials being handled. Adherence to these principles ensures that scientific discovery can proceed without compromising the health and safety of the professionals driving it.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Triethyl Orthobutyrate 90.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. CAS 24964-76-9: Triethyl orthobutyrate | CymitQuimica [cymitquimica.com]
- 4. labproinc.com [labproinc.com]
- 5. Trimethyl orthobutyrate - Safety Data Sheet [chemicalbook.com]
- 6. 1,1,1-Triethoxybutane | C10H22O3 | CID 371779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]
- 10. msds.nipissingu.ca [msds.nipissingu.ca]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. lobachemie.com [lobachemie.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [Orthobutyric acid triethyl ester safety data sheet]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297167#orthobutyric-acid-triethyl-ester-safety-data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com